4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide
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Description
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H14Cl2N2O4S2 and its molecular weight is 457.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of hiCE inhibitor-1, also known as 4-chloro-N-[4-(4-chlorobenzenesulfonamido)phenyl]benzene-1-sulfonamide, is the human intestinal carboxyl esterase (hiCE) . hiCE is a drug target for ameliorating irinotecan-induced diarrhea . By reducing irinotecan-induced diarrhea, hiCE inhibitors can improve the anti-cancer efficacy of irinotecan .
Mode of Action
hiCE inhibitor-1 is a selective inhibitor of hiCE . It binds to hiCE, inhibiting its activity and thereby reducing the conversion of irinotecan into its active metabolite . This results in a decrease in irinotecan-induced diarrhea, improving the anti-cancer efficacy of irinotecan .
Biochemical Pathways
The inhibition of hiCE affects the metabolism of irinotecan, a pro-drug used in cancer treatment . Normally, hiCE metabolizes irinotecan into its active form, which can cause diarrhea . By inhibiting hiCE, the conversion of irinotecan is reduced, leading to a decrease in diarrhea and an increase in the anti-cancer efficacy of irinotecan .
Pharmacokinetics
It is known that the compound is a selective inhibitor of hice with a ki value of 533 nM , indicating a strong binding affinity
Result of Action
The primary result of hiCE inhibitor-1’s action is a reduction in irinotecan-induced diarrhea . This improves the tolerability and potentially the efficacy of irinotecan as a cancer treatment . The molecular and cellular effects of hiCE inhibitor-1’s action are likely related to its inhibition of hiCE and the subsequent effects on irinotecan metabolism .
Action Environment
The action of hiCE inhibitor-1 is likely influenced by various environmental factors. For example, the presence of irinotecan, the substrate for hiCE, would be necessary for the inhibitor’s effects to be observed Additionally, factors that affect the expression or activity of hiCE could potentially influence the efficacy and stability of hiCE inhibitor-1
Properties
IUPAC Name |
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S2/c19-13-1-9-17(10-2-13)27(23,24)21-15-5-7-16(8-6-15)22-28(25,26)18-11-3-14(20)4-12-18/h1-12,21-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKZGFRFXGBGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.